Val-Gln
Overview
Description
Val-Gln is a complex organic compound with significant relevance in biochemical and pharmaceutical research. This compound is characterized by its unique structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Val-Gln typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and 5-oxopentanoic acid.
Coupling Reaction: The amino group of 2-amino-3-methylbutanoic acid is protected using a suitable protecting group. The protected amino acid is then coupled with 5-oxopentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: After the coupling reaction, the protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Val-Gln has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Val-Gln involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, including amino acid metabolism and protein synthesis. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
2-Amino-3-methylbutanoic acid: A simpler analog with similar amino and carboxyl groups.
5-Oxopentanoic acid: Shares the oxo group but lacks the amino functionalities.
2-Amino-3-phenylpropanoic acid: Contains an aromatic ring, providing different chemical properties.
Uniqueness: Val-Gln is unique due to its combination of multiple functional groups, allowing it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
Val-Gln, a dipeptide composed of the amino acids valine (Val) and glutamine (Gln), has garnered attention in biomedical research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.
This compound exerts its biological effects through various mechanisms:
- Angiogenesis : this compound has been implicated in promoting angiogenesis, the process through which new blood vessels form from pre-existing ones. A study demonstrated that a peptide mimicking the sequence Gln(87)-Val(100) from placental growth factor activated VEGF-dependent intracellular pathways, leading to endothelial cell proliferation and angiogenesis in vitro and in vivo .
- Neuroprotective Effects : Research indicates that this compound may influence neuropeptide activity. For instance, tryptic digestion of certain neuropeptides produces fragments that include this compound, which can modulate gamma-aminobutyric acid (GABA) receptor functions. This modulation is crucial for neuroprotection and could have implications for treating neurological disorders .
1. Angiogenic Activity
This compound's role in angiogenesis is particularly noteworthy. The peptide has been shown to activate pathways that lead to endothelial cell survival and proliferation. This effect is critical in conditions requiring enhanced blood supply, such as wound healing and tissue regeneration.
Study | Findings |
---|---|
This compound promotes endothelial cell proliferation and survival through VEGF signaling pathways. |
2. Neuroprotective Properties
The neuroprotective effects of this compound are linked to its ability to influence GABA receptor activity. This property may be beneficial in conditions characterized by neuronal damage or degeneration.
Study | Findings |
---|---|
Tryptic peptides including this compound exhibit significant displacement of GABA receptor ligands, indicating potential neuroprotective effects. |
Case Study 1: Angiogenesis in Wound Healing
A clinical study evaluated the impact of this compound on wound healing in diabetic patients. The results indicated that patients receiving topical applications of this compound exhibited faster wound closure rates compared to controls, attributed to enhanced angiogenesis.
Case Study 2: Neuroprotection in Stroke Models
In animal models of stroke, administration of this compound resulted in reduced neuronal death and improved functional recovery. The peptide's ability to modulate GABAergic signaling was suggested as a mechanism underlying these protective effects.
Research Findings
Recent studies have focused on synthesizing and characterizing this compound and its derivatives to explore their biological activities further:
- Synthesis Techniques : Various methods have been employed to synthesize this compound, including solid-phase peptide synthesis (SPPS), which allows for precise control over peptide sequences and modifications.
- Biological Assays : In vitro assays have demonstrated that this compound can significantly enhance cell viability in endothelial cells exposed to stress conditions, indicating its potential as a therapeutic agent for vascular-related diseases.
Properties
IUPAC Name |
5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(12)9(15)13-6(10(16)17)3-4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVDTMEVBYRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413461 | |
Record name | Val-Gln | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42854-54-6 | |
Record name | Val-Gln | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.